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Introduction
In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the final step involves the cleavage of

the synthesized peptide from the solid support and the simultaneous removal of amino acid

side-chain protecting groups. This is most commonly achieved by treating the peptidyl-resin

with a strong acid, Trifluoroacetic Acid (TFA).[1][2] The process generates highly reactive

cationic species from the protecting groups (e.g., tert-butyl cations from Boc or tBu groups) and

the resin linker.[2][3] These carbocations can lead to unwanted side reactions, such as the

alkylation of nucleophilic residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and

Tyrosine (Tyr).[2][3]

To prevent these modifications and ensure the integrity of the final peptide, a "cleavage

cocktail" containing TFA and various nucleophilic scavengers is used to trap these reactive

species.[1][2][3] The selection of an appropriate cleavage cocktail is critical and must be

tailored to the amino acid composition of the peptide.[3][4]

Selecting the Appropriate Cleavage Cocktail
The composition of the cleavage cocktail is paramount for obtaining a high-purity crude

peptide. The choice of scavengers depends directly on the presence of sensitive amino acids in

the peptide sequence.[3][4] Advances in protecting group technology, such as the use of Fmoc-

Trp(Boc) and Fmoc-Arg(Pbf), have made complex and malodorous cleavage mixtures
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unnecessary for many sequences.[1][2] For most peptides, a simple mixture of TFA, water, and

Triisopropylsilane (TIS) is sufficient.[1][2]

Analyze Peptide Sequence

Contains Cys, Met, or Trp?

Contains Arg(Pmc/Pbf)?

No

Add EDT:
TFA/TIS/H2O/EDT

(94:1:2.5:2.5)

Yes

Contains multiple
sensitive residues?

Yes

Use Standard Cocktail:
TFA/TIS/H2O

(95:2.5:2.5)

No

No

Use Reagent K:
TFA/H2O/Phenol/
Thioanisole/EDT
(82.5:5:5:5:2.5)

Yes

Click to download full resolution via product page

Quantitative Data: Cleavage Cocktail Performance
The effectiveness of a cleavage cocktail is determined by its ability to yield the desired peptide

with minimal side products. The following tables summarize common cleavage cocktails and
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data on the formation of a common side product, S-tert-butylation of Cysteine.

Table 1: Common TFA Cleavage Cocktails

Reagent Name Composition (v/v)
Target Peptides &
Remarks

Standard Cocktail

95% TFA, 2.5%

Triisopropylsilane (TIS), 2.5%

H₂O

Suitable for most peptides

without sensitive residues. TIS

is an effective carbocation

scavenger.[1][2][3]

Reagent B
88% TFA, 5% Phenol, 5%

H₂O, 2% TIS

An "odorless" cocktail where

TIS replaces thiol scavengers.

Useful for peptides with trityl

groups, but does not prevent

Met oxidation.[5]

Reagent K

82.5% TFA, 5% Phenol, 5%

H₂O, 5% Thioanisole, 2.5%

1,2-Ethanedithiol (EDT)

A robust, universal cocktail for

peptides with multiple sensitive

residues like Cys, Met, Trp,

and Tyr.[1][2][3]

TFA/EDT Cocktail
94% TFA, 2.5% H₂O, 1% TIS,

2.5% EDT

Recommended for peptides

containing Trp, Cys, or Met to

minimize side reactions.[3][6]

Table 2: Effect of Scavengers on S-tert-butylation of Cysteine

This side reaction occurs when the thiol group of Cysteine reacts with tert-butyl cations.[7]
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Cleavage Cocktail
(TFA/TIS/H₂O/Scavenger at 90:2.5:2.5:5)

% S-tBu Side Product

No additional scavenger 18.6%

Dithiothreitol (DTT) 3.9%

Thioanisole 4.8%

Dimethyl Sulfide (DMS) 5.2%

m-Cresol 11.2%

Anisole 11.8%

Data adapted from a study on a model Cys-containing peptide. Actual percentages may vary

based on sequence and conditions.[7]

Experimental Protocols
CAUTION: Trifluoroacetic acid is a highly corrosive and volatile acid. All procedures must be

performed in a well-ventilated fume hood with appropriate personal protective equipment

(PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4]

Protocol 1: Standard Cleavage (TFA/TIS/H₂O)
This protocol is suitable for peptides lacking sensitive residues such as Cys, Met, or

unprotected Trp.

Materials:

Peptide-bound resin (dried)

Trifluoroacetic Acid (TFA), high purity

Triisopropylsilane (TIS)

Deionized Water

Dichloromethane (DCM)
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Cold diethyl ether (or methyl tert-butyl ether)[5][8]

Reaction vessel (e.g., glass vial with screw cap, sintered glass funnel)

Centrifuge and centrifuge tubes

Nitrogen gas line (optional)

Procedure:

Resin Preparation: a. Place the dried peptide-resin (e.g., 50-100 mg) in a suitable reaction

vessel. b. Wash the resin thoroughly with DCM (3 x 5 mL) to remove residual DMF and other

impurities.[2] c. Dry the resin under a stream of nitrogen or in a vacuum desiccator. It is

crucial the resin is dry to prevent side reactions.[2]

Cleavage Cocktail Preparation: a. Prepare the cleavage cocktail fresh immediately before

use.[4] b. In a fume hood, carefully mix TFA (95%), TIS (2.5%), and H₂O (2.5%). For 2 mL of

cocktail, this corresponds to: TFA (1.9 mL), TIS (0.05 mL), and H₂O (0.05 mL).[3]

Cleavage Reaction: a. Add the freshly prepared cleavage cocktail to the resin (approx. 5-10

mL per 0.5 g of resin).[4] b. Ensure the resin is fully suspended. Polystyrene resins may float,

while PEG-based resins will swell.[4] c. Seal the vessel and allow the reaction to proceed at

room temperature for 1.5 to 3 hours with occasional swirling.[6] Reaction time depends on

the stability of the protecting groups; Arg(Pbf) may require longer cleavage times.[9]

Peptide Precipitation and Isolation: a. Filter the cleavage mixture through a sintered glass

funnel or a pipette plugged with cotton into a clean collection tube.[3][10] b. Wash the resin

with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[3] c. In a larger

centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA

filtrate).[3][8] d. Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing.

A white precipitate of the peptide should form.[3] e. For maximum recovery, the mixture can

be incubated at -20°C or on dry ice.[4][8] f. Centrifuge the suspension (e.g., 5 min at 3300

rpm) to pellet the peptide.[8] g. Carefully decant the ether supernatant. h. Wash the peptide

pellet by resuspending it in cold ether and repeating the centrifugation. Repeat this wash

step 3-4 times to remove scavengers and organic byproducts.[4][8] i. After the final wash,

allow the residual ether to evaporate from the open tube, leaving the crude peptide as a dry

powder.[8]
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Peptide Purification and Analysis: a. The dried peptide is typically a TFA salt.[4] It can be

dissolved in a suitable aqueous buffer (e.g., 0.1% TFA in water) for purification by reverse-

phase HPLC (RP-HPLC).[8] b. Verify the molecular weight of the product via mass

spectrometry (e.g., LC/MS or MALDI).[8]

1. Preparation

2. Cleavage Reaction

3. Isolation & Workup

4. Analysis & Purification

Wash & Dry Resin

Prepare Fresh
Cleavage Cocktail

Add Cocktail to Resin
(1.5 - 3 hours at RT)

Filter Resin Precipitate Peptide
in Cold Ether Centrifuge to Pellet Wash Pellet with Ether (x3) Dry Crude Peptide

Purify by RP-HPLC

Analyze by Mass Spec
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Protocol 2: Cleavage with Reagent K
This protocol is recommended for peptides containing multiple sensitive residues, particularly

combinations of Cys, Met, Tyr, and Arg(Mtr/Pmc/Pbf).

Materials:

Same as Protocol 1, with the addition of Phenol, Thioanisole, and 1,2-Ethanedithiol (EDT).

Procedure:

Resin Preparation: Follow step 1 from Protocol 1.

Cleavage Cocktail Preparation (Reagent K): a. Prepare the cocktail fresh immediately before

use.[4] b. In a fume hood, carefully mix TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole

(5%), and EDT (2.5%).[1][3] c. For 2 mL of cocktail, this corresponds to: TFA (1.65 mL),

Phenol (0.1 mL), Water (0.1 mL), Thioanisole (0.1 mL), and EDT (0.05 mL).[3]

Cleavage Reaction: Follow step 3 from Protocol 1. The typical reaction time is 2-4 hours.

Peptide Precipitation and Isolation: Follow step 4 from Protocol 1.

Peptide Purification and Analysis: Follow step 5 from Protocol 1.

Troubleshooting
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Problem Possible Cause(s) Suggested Solution(s)

No precipitate forms in ether

- Peptide is short, hydrophobic,

or polar and remains soluble.

[11] - Incomplete cleavage;

peptide still attached to resin. -

Low peptide yield from

synthesis.

- Reduce the volume of the

TFA/ether mixture under a

stream of N₂ to concentrate

the peptide before cooling.[11]

[12] - Try a different

precipitation solvent like 1:1

hexanes/ether.[11] - Re-cleave

the resin with fresh cocktail for

a longer duration.[12] - Check

the mass of the dried resin; a

significant increase indicates

successful synthesis.[12]

Low Purity/Extra Peaks in

HPLC

- Incomplete removal of side-

chain protecting groups. - Side

reactions (e.g., alkylation,

oxidation) during cleavage. -

Old or poor-quality TFA or

scavengers.[12]

- Increase cleavage time or

temperature (e.g., 30 min at

40°C), but be aware this can

also increase side reactions.[7]

- Ensure the correct scavenger

cocktail was used for the

peptide sequence.[4] - Use

fresh, high-purity reagents.[4]

Check for peroxide-free ether.

[1]

Incomplete Cleavage

- Insufficient cleavage time. -

Steric hindrance around the

cleavage site. - Residual basic

DMF inhibiting the acidic

reaction.[2] - Insufficient

volume of cleavage cocktail.

- Increase reaction time to 4

hours or longer.[12] - Ensure

resin is thoroughly washed

with DCM or a mildly acidic

reagent like acetic acid (for

non-acid-labile resins) before

cleavage.[2] - Use a larger

volume of cleavage cocktail to

ensure the resin is fully swollen

and suspended.[4]

Peptide is Insoluble after

Lyophilization

- The peptide is a TFA salt,

which can affect solubility.[4] -

- Perform a salt exchange to

replace TFA with HCl or
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The peptide sequence is

inherently hydrophobic.

acetate.[8][13] - Dissolve the

crude peptide in a small

amount of Guanidine-HCl or

DMSO before diluting into

HPLC buffer.[8]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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